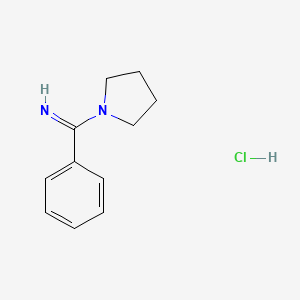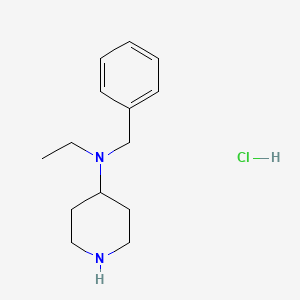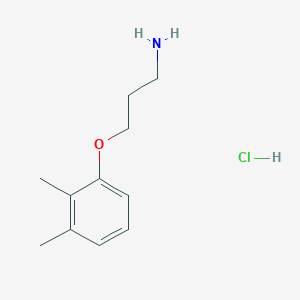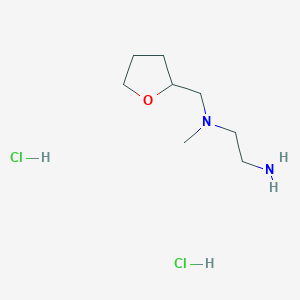![molecular formula C12H13ClN4O2 B1383482 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride CAS No. 1795508-26-7](/img/structure/B1383482.png)
1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride
Vue d'ensemble
Description
The compound “1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride” is a chemical compound with a molecular weight of 202.68 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been reported in various studies . The reaction often involves Knoevenagel condensation followed by nucleophilic addition to the intermediate .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, as indicated by NMR and HRMS data .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 202.68 and its InChI code is QAHHFZIGZFEYPR-UHFFFAOYSA-N .Applications De Recherche Scientifique
Chemical Structure and Properties
The title compound, as represented in some similar molecules, exhibits unique chemical structures and properties. For instance, a study by Xu et al. (2005) on a similar molecule showed that the 1,3,4-oxadiazole ring forms distinct dihedral angles with the benzene and triazole rings, indicating a complex molecular geometry which could influence its chemical reactivity and potential applications in various fields of research (Xu et al., 2005).
Synthesis and Modification
The synthesis and modification of compounds with structures similar to 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride have been explored in various studies. For example, Bektaş et al. (2007) discussed the synthesis of novel 1,2,4-Triazole derivatives, showcasing the diverse chemical reactions these compounds can undergo, which is essential for creating targeted molecules for specific scientific applications (Bektaş et al., 2007).
Antimicrobial Activities
Compounds with structures akin to this compound have shown potential in antimicrobial studies. For instance, Holla et al. (2000) synthesized compounds that demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Holla et al., 2000).
Molecular Interactions and Coordination
Structural analysis and coordination studies have been conducted on compounds similar to this compound. For example, Téllez et al. (2013) synthesized a novel compound and performed ab initio calculations to investigate its stable structures. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in fields like materials science and coordination chemistry (Téllez et al., 2013).
Potential in Pharmaceutical Research
The structure of this compound suggests potential applications in pharmaceutical research. Studies on similar compounds have shown various biological activities, such as antimicrobial and antioxidant properties, which could be explored for developing new therapeutic agents (Saundane et al., 2013).
Energetic Material Research
Compounds with similar structures have been researched for their potential as insensitive energetic materials. Yu et al. (2017) discussed the synthesis of derivatives with moderate thermal stabilities and insensitivity towards impact, indicating their potential use in the field of energetic materials (Yu et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-(1,2-benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.ClH/c1-7(13)12-14-11(18-16-12)6-9-8-4-2-3-5-10(8)17-15-9;/h2-5,7H,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYUOQYRFAMJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CC2=NOC3=CC=CC=C32)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol dihydrochloride](/img/structure/B1383411.png)


![2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]-N-cyclopropyl-N-ethylacetamide dihydrochloride](/img/structure/B1383416.png)




![tert-butyl N-[2-(2-bromo-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B1383421.png)

